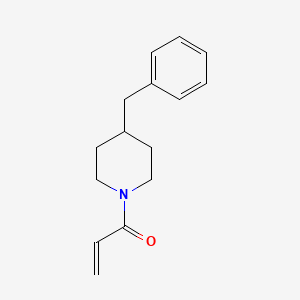

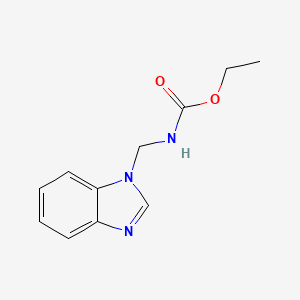

1-(4-Benzylpiperidino)-2-propene-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Benzylpiperidino)-2-propene-1-one, also known as benzylpiperonyl propenone (BZP), is a chemical compound that has gained attention in the scientific community for its potential use in research. BZP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 263.38 g/mol. It is structurally similar to the illicit drug ecstasy (MDMA) and has been found to have similar effects on the central nervous system.

Aplicaciones Científicas De Investigación

Conductance of Molecular Junctions

The study of the conductance of a molecular junction involving molecules such as benzene derivatives reveals fundamental insights into the charge transport mechanism at the molecular scale, which is pivotal for the development of molecular-scale electronics. Reed et al. (1997) demonstrated the quantative measure of the conductance of a junction containing a single molecule, establishing a foundational understanding of molecular electronics (Reed et al., 1997).

Catalytic Applications

Bianchini et al. (1990) explored the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides, highlighting the catalytic potential of certain compounds in facilitating chemical reactions under mild conditions (Bianchini et al., 1990).

Electrochemical Behavior

The electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound, was studied to understand the electrochemical reduction process, which is crucial for electrochemical synthesis and applications in battery technologies (Carelli et al., 1980).

Benzylation of Alcohols

Poon and Dudley (2006) investigated the benzylation of alcohols using a bench-stable pyridinium salt, demonstrating a method to convert alcohols into benzyl ethers, a process relevant for the synthesis of various organic compounds (Poon & Dudley, 2006).

Novel Hybrid Catalysts

Nikooei et al. (2020) synthesized benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a hybrid organosilica, showcasing its use as a novel nanocatalyst for the synthesis of important pharmaceutical scaffolds, indicating the intersection of materials science with pharmaceutical synthesis (Nikooei et al., 2020).

Propiedades

IUPAC Name |

1-(4-benzylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-15(17)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWUZYUJTVJZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2653791.png)

![2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2653793.png)

![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)

![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)